

Application Notes: (S)-GSK1379725A In Vitro Assay Protocols

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Compound of Interest

Compound Name: (S)-GSK1379725A

Cat. No.: B605682

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Introduction

(S)-GSK1379725A is a selective inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), a core subunit of the Nucleosome Remodeling Factor (NURF) complex.^{[1][2][3]} BPTF plays a critical role in chromatin remodeling and gene transcription, and its dysregulation has been implicated in various diseases, including cancer.^{[2][3][4]} **(S)-GSK1379725A** selectively targets the BPTF bromodomain with a dissociation constant (K_d) of 2.8 μM, showing selectivity over the BRD4 bromodomain.^{[1][5][6]} These application notes provide detailed protocols for in vitro assays to characterize the binding and functional effects of **(S)-GSK1379725A**.

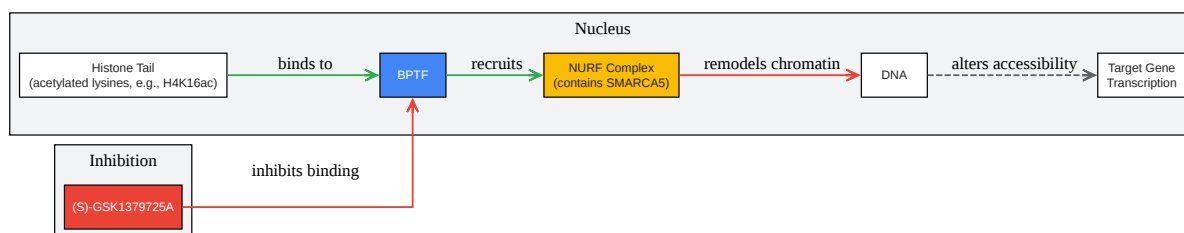
Quantitative Data Summary

The following table summarizes the binding affinity of **(S)-GSK1379725A** for the BPTF bromodomain.

Compound	Target	Assay Method	Binding Affinity (Kd)	Reference
(S)-GSK1379725A	BPTF Bromodomain	Protein- Observed Fluorine NMR (PrOF NMR)	2.8 μ M	[1][6]

Signaling Pathway

BPTF is an integral component of the NURF chromatin remodeling complex. The bromodomain of BPTF recognizes and binds to acetylated lysine residues on histone tails, particularly H4K16ac.[2] This interaction is crucial for recruiting the NURF complex to specific genomic loci. The NURF complex then utilizes the ATPase activity of its SMARCA5 (SNF2H) subunit to reposition nucleosomes, thereby altering chromatin accessibility and modulating the transcription of target genes.[1] Dysregulation of BPTF-mediated chromatin remodeling can impact various signaling pathways, including the MAPK and TGF β /Smad pathways, and has been associated with cancer development.[2][5]



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BPTF signaling and inhibition pathway.

Experimental Protocols

AlphaScreen Binding Assay

This protocol describes a competitive binding assay to measure the inhibition of the interaction between the BPTF bromodomain and an acetylated histone peptide by **(S)-GSK1379725A**.

Materials:

- His-tagged recombinant human BPTF bromodomain
- Biotinylated histone H4 peptide (acetylated at lysines 5, 8, 12, and 16)
- Streptavidin-coated Donor beads (PerkinElmer)
- Nickel Chelate (Ni-NTA) Acceptor beads (PerkinElmer)
- **(S)-GSK1379725A**
- Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS
- 384-well white opaque microplates (e.g., Corning 3824)
- Microplate reader capable of AlphaScreen detection

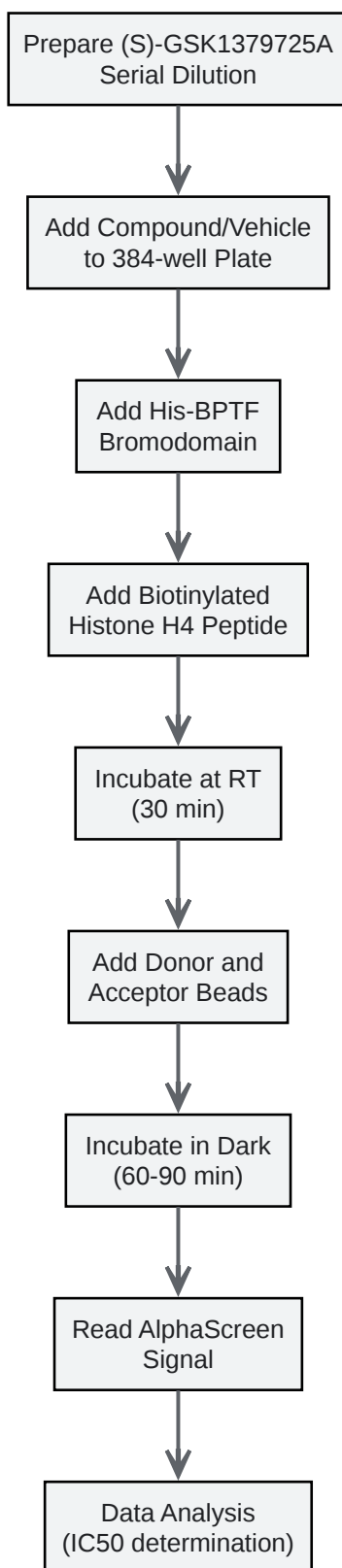
Procedure:

- Compound Preparation: Prepare a serial dilution of **(S)-GSK1379725A** in Assay Buffer.
- Reagent Preparation:
 - Dilute His-tagged BPTF bromodomain and biotinylated histone H4 peptide in Assay Buffer to the desired final concentrations.
 - Prepare a mixture of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads in Assay Buffer. Protect from light.
- Assay Plate Setup:
 - Add 5 µL of the **(S)-GSK1379725A** serial dilution or vehicle control (DMSO) to the wells of a 384-well plate.

- Add 5 μ L of the His-tagged BPTF bromodomain solution to each well.
- Add 5 μ L of the biotinylated histone H4 peptide solution to each well.
- Incubate for 30 minutes at room temperature.
- Add 10 μ L of the bead mixture to each well under subdued lighting.
- Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes.
- Detection: Read the plate on a microplate reader equipped for AlphaScreen detection.

Data Analysis:

- Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



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AlphaScreen binding assay workflow.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and thermodynamic parameters.

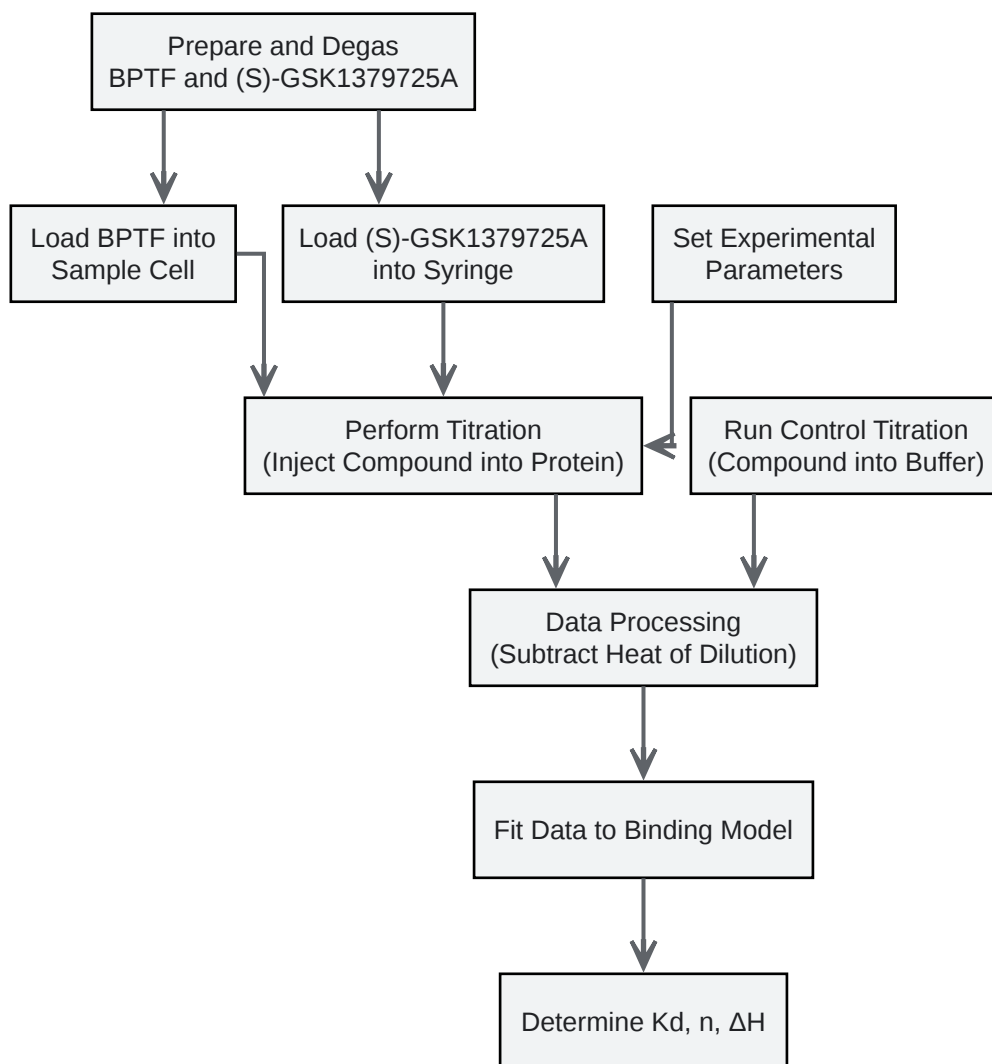
Materials:

- Recombinant human BPTF bromodomain
- **(S)-GSK1379725A**
- ITC Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 150 mM NaCl. Ensure the buffer for the protein and compound are identical.
- Isothermal Titration Calorimeter

Procedure:

- Sample Preparation:
 - Thoroughly dialyze the BPTF bromodomain against the ITC buffer.
 - Dissolve **(S)-GSK1379725A** in the final dialysis buffer.
 - Degas both the protein and compound solutions immediately before the experiment.
- Instrument Setup:
 - Set the desired experimental temperature (e.g., 25°C).
 - Set the stirring speed (e.g., 750 rpm).
 - Set the injection volume and spacing.
- Titration:
 - Load the BPTF bromodomain solution into the sample cell.

- Load the **(S)-GSK1379725A** solution into the injection syringe.
- Perform an initial small injection (e.g., 0.4 μL) to remove any air from the syringe tip, followed by a series of larger injections (e.g., 2 μL).
- Control Experiment: Perform a control titration by injecting the compound solution into the buffer alone to determine the heat of dilution.
- Data Analysis:
 - Subtract the heat of dilution from the raw titration data.
 - Integrate the peaks of the binding isotherm.
 - Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the K_d , n , and ΔH .



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Isothermal Titration Calorimetry workflow.

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